3-Oxo-1-phenylcyclopentanecarboxylic acid
Description
3-Oxo-1-phenylcyclopentanecarboxylic acid is a polyfunctional organic molecule that incorporates several key chemical features within its structure. It is characterized by a five-membered cyclopentanone (B42830) ring, which is a common structural motif in many natural products and synthetic compounds. Attached to this ring are a carboxylic acid group and a phenyl group, both located at the same carbon atom (the alpha-position relative to the carbonyl group). This unique arrangement of a ketone, a carboxylic acid, and an aromatic ring on a carbocyclic frame makes it a versatile building block in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-oxo-1-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10-6-7-12(8-10,11(14)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
InChI Key |
GZFDVSDSPLDDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1=O)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Oxo 1 Phenylcyclopentanecarboxylic Acid
Direct Synthesis Approaches
Direct synthesis focuses on constructing the 1-phenyl-3-oxocyclopentane skeleton and incorporating the carboxylic acid moiety in a cohesive sequence. These methods often involve strategic ring-forming reactions.
Procedures for 2,4-Substituted Analogs and Substituent Effects
A procedure has been developed for synthesizing 2,4-substituted analogs of 3-oxo-1-phenylcyclopentanecarboxylic acid, which also allows for the study of how different substituents impact the reaction pathway. researchgate.net This multi-step synthesis begins with the alkylation of phenylacetonitrile (B145931) with various tert-butyl bromoalkanoates under phase-transfer catalysis conditions. researchgate.net The resulting intermediates are then subjected to cyanoethylation using acrylonitrile (B1666552) or methacrylonitrile (B127562). researchgate.net
The influence of substituents is particularly evident during the cyanoethylation and subsequent pyrolysis steps. researchgate.net For instance, the cyanoethylation reaction does not proceed if the intermediate contains bulky gem-dimethyl groups (R¹ = R² = Me). researchgate.net Similarly, the final pyrolysis step, which forms the cyclopentanone (B42830) ring via decarboxylation of a tricarboxylic acid intermediate, fails when a bulky isopropyl group is present at the R² position. researchgate.net The stereoisomers of the final products are noted to be unstable, tending to interconvert through their enol forms. researchgate.net
The general synthetic scheme and the effects of various substituents are outlined below.
Synthetic Scheme for 2,4-Substituted 3-Oxo-1-phenylcyclopentanecarboxylic Acids researchgate.net
Step 1: Alkylation Phenylacetonitrile is treated with a tert-butyl bromoalkanoate (e.g., tert-butyl bromoacetate, 2-bromopropionate) in 40% aqueous sodium hydroxide (B78521) with benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. researchgate.net
Step 2: Cyanoethylation The product from Step 1 is reacted with acrylonitrile or methacrylonitrile under similar phase-transfer catalysis conditions. researchgate.net
Step 3: Hydrolysis The dinitrile intermediate is hydrolyzed with hydrochloric acid to form a tricarboxylic acid. researchgate.net
Step 4: Pyrolysis The tricarboxylic acid is heated, leading to cyclization and decarboxylation to yield the final this compound analog. researchgate.net
Table 1: Substituent Effects on the Synthesis of this compound Analogs researchgate.net
| Intermediate/Product | R¹ | R² | R³ | Outcome/Observation |
|---|---|---|---|---|
| IIa | H | H | - | Alkylation proceeds smoothly. |
| IIb | Me | H | - | Alkylation proceeds smoothly. |
| IIc | Me | Me | - | Alkylation proceeds smoothly. |
| IId | H | i-Pr | - | Alkylation proceeds smoothly. |
| Cyanoethylation of IIc | Me | Me | H or Me | Reaction does not occur, even at elevated temperature. |
| Pyrolysis of IVd | H | i-Pr | H | Pyrolysis to form the cyclopentanone ring does not occur. |
| Dieckmann Cyclization of IIId | H | i-Pr | H | Attempted cyclization was unsuccessful. |
Ring-Forming Reactions and Cyclization Protocols
The formation of the five-membered ring is the crucial step in these syntheses. Various classical and modern organic reactions can be employed to achieve this cyclization.
Annulation, the process of building a new ring onto a pre-existing structure, is a key strategy for forming the cyclopentane (B165970) system. In the context of this compound, this can be achieved by sequential alkylations of a precursor followed by an intramolecular cyclization. researchgate.net For example, a precursor like phenylacetonitrile can be sequentially functionalized with chains that will ultimately form the cyclopentane ring. researchgate.net
General strategies for cyclopentane ring formation that fall under this category include the Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation (Robinson annulation) or a simple intramolecular enolate alkylation. baranlab.org The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is another powerful tool for creating five-membered rings and was used in an earlier synthesis of the parent compound. researchgate.netyoutube.com
A well-documented approach utilizes phenylacetonitrile as the starting material, which contains the required phenyl group and an acidic α-hydrogen that facilitates carbon-carbon bond formation. researchgate.net The synthesis involves a stepwise alkylation process. An initial procedure involved the successive alkylation of phenylacetonitrile with tert-butyl chloroacetate (B1199739) and tert-butyl 3-chloropropanoate, which provides the full carbon skeleton. researchgate.net This intermediate then undergoes a Dieckmann cyclization to form the β-keto ester, which upon hydrolysis and decarboxylation yields this compound. researchgate.net
An alternative, modified procedure replaces the second alkylation step with a cyanoethylation reaction using acrylonitrile. researchgate.net This pathway also begins with the alkylation of phenylacetonitrile with a tert-butyl bromoalkanoate. The subsequent cyanoethylation, followed by hydrolysis of both nitrile groups to carboxylic acids and then pyrolysis, ultimately forms the desired cyclopentanone ring structure. researchgate.net This method highlights the versatility of phenylacetonitrile as a precursor, allowing for different strategies to build the carbon framework before the final ring-closing step. researchgate.net
Precursor-Based Synthesis
These strategies involve the modification of a pre-formed cyclopentane or a related precursor ring to introduce the necessary keto and carboxylic acid functionalities through reactions such as oxidative cleavage or molecular rearrangements.
Oxidative Cleavage and Rearrangement Pathways for Carboxylic Acid Formation
In these approaches, the carboxylic acid group is formed by cleaving or rearranging a suitable functional group on a pre-existing molecule.
Oxidative Cleavage: This method involves breaking carbon-carbon bonds with an oxidizing agent to form carboxylic acids. A potential precursor for this compound could be a cyclopentane ring bearing an exocyclic double bond or another cleavable functional group. For instance, ozonolysis with an oxidative workup (using H₂O₂) can cleave a carbon-carbon double bond to produce carboxylic acids. masterorganicchemistry.com A suitably substituted cyclopentene (B43876) precursor could theoretically be cleaved to generate the target molecule. Another relevant pathway is the oxidative cleavage of 1,3-diketones, which can be converted to carboxylic acids using oxidants like Oxone. organic-chemistry.org
Rearrangement Pathways: Molecular rearrangements can also be employed to synthesize cyclopentanecarboxylic acid derivatives. A notable example is a ring contraction strategy, where a cyclohexane (B81311) derivative is converted into a cyclopentane structure. google.com This can be achieved through a reaction involving a diazoketone intermediate derived from a cyclohexane, which upon rearrangement, contracts to a five-membered ring, yielding a cyclopentanecarboxylic acid derivative. google.com Another classic reaction is the Benzilic Acid Rearrangement, where a 1,2-diketone is treated with a strong base to yield an α-hydroxy carboxylic acid. libretexts.org While this specific rearrangement does not directly produce a keto-acid, it represents a valid pathway for forming a carboxylic acid from a ketone precursor. libretexts.org
Carboxylation of Organometallic Intermediates
A fundamental method for the synthesis of carboxylic acids is the carboxylation of organometallic reagents, most commonly Grignard reagents, through their reaction with carbon dioxide. libretexts.org This reaction involves the nucleophilic attack of the organometallic carbon on the electrophilic carbon of CO2, followed by acidic workup to yield the desired carboxylic acid. youtube.com
The theoretical application of this method to synthesize this compound would involve a Grignard reagent derived from a 1-halo-3-phenylcyclopentane precursor. However, a significant challenge arises from the presence of the oxo (ketone) group in the target molecule. Grignard reagents are highly reactive towards ketones, and any attempt to form a Grignard reagent from a precursor already containing the ketone would lead to self-reaction and polymerization rather than the desired carboxylation.
To circumvent this, a protecting group strategy is necessary. The ketone functionality must be masked with a protecting group that is stable under the conditions of Grignard reagent formation and carboxylation, and which can be removed afterward to regenerate the ketone. A common choice for protecting ketones is the formation of an acetal (B89532) (or ketal), for instance, by reacting the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst.
A plausible, albeit multi-step, synthetic sequence using this strategy would be:
Protection: Conversion of a suitable precursor, such as 3-oxo-1-phenylcyclopentyl bromide, to its corresponding ethylene ketal.
Grignard Formation: Reaction of the protected halo-compound with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.
Carboxylation: Treatment of the Grignard reagent with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution.
Deprotection and Protonation: Acidic workup with an aqueous acid (e.g., HCl) to both protonate the carboxylate salt and hydrolyze the ketal, thereby regenerating the ketone and yielding the final product, this compound. libretexts.org
This approach highlights the utility of organometallic intermediates while underscoring the importance of strategic functional group manipulation in the synthesis of complex molecules.
Hydrolysis of Nitrile Precursors
A well-documented and effective method for the synthesis of this compound and its derivatives proceeds via the hydrolysis of a nitrile precursor. This strategy builds the cyclopentane ring through an intramolecular condensation reaction and then converts the nitrile group to the target carboxylic acid.
A convenient procedure begins with phenylacetonitrile. synarchive.com The synthesis involves successive alkylations followed by a Dieckmann cyclization. The Dieckmann condensation is an intramolecular Claisen condensation of a diester with a base to form a β-keto ester. wikipedia.org In this specific synthesis, a related intramolecular reaction occurs where a nitrile group participates in the cyclization.
The key steps are summarized below:
Alkylation: Phenylacetonitrile is sequentially alkylated with appropriate haloesters under phase-transfer catalysis conditions. For instance, it is first treated with tert-butyl chloroacetate and then with tert-butyl 3-chloropropanoate.
Dieckmann Cyclization: The resulting dinitrile or cyano-ester intermediate undergoes an intramolecular cyclization promoted by a strong base (e.g., sodium ethoxide) to form the five-membered ring, yielding a cyclic β-keto nitrile (or β-keto ester). synarchive.comlibretexts.org
Hydrolysis: The final step is the hydrolysis of the nitrile group of the cyclic precursor to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. acs.orggoogle.com The nitrile is typically heated under reflux with an aqueous acid (like HCl or H2SO4) or a base (like NaOH). acs.org Acid-catalyzed hydrolysis directly yields the carboxylic acid, while base-catalyzed hydrolysis initially produces a carboxylate salt, which must then be acidified to furnish the final product. acs.orgresearchgate.net
The hydrolysis proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. google.com
| Stage | Key Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| Alkylation | Phenylacetonitrile, Haloesters (e.g., tert-butyl chloroacetate) | Substituted Dinitrile/Cyano-ester | Nucleophilic Substitution |
| Cyclization | Strong Base (e.g., Sodium Ethoxide) | Cyclic β-Keto Nitrile | Dieckmann Condensation |
| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | This compound | Nitrile Hydrolysis |
This route is advantageous as it constructs the core cyclic structure and the required functionalities from readily available starting materials.
Green Chemistry Approaches in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green approaches aim to improve the efficiency and environmental benignity of the established methods.
Catalyst-Free and Mild Reaction Conditions
A primary goal of green chemistry is to perform reactions under milder, safer, and more energy-efficient conditions, ideally avoiding the use of catalysts that may be toxic, expensive, or difficult to separate from the product.
The established synthesis of this compound via the nitrile precursor route heavily relies on a base-promoted Dieckmann cyclization. synarchive.com This reaction is typically carried out using a stoichiometric amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, and often requires elevated temperatures. alfa-chemistry.com Therefore, this key step is not catalyst-free and does not proceed under neutral or mild conditions.
While specific research into a catalyst-free Dieckmann-type cyclization for this particular molecule is not prominent, the broader field of organic synthesis is actively exploring alternatives. General green chemistry strategies that could be applied include:
Alternative Cyclization Methods: Investigating enzymatic or biocatalytic approaches that could form the cyclopentanone ring under mild, aqueous conditions. acs.org
Solvent Choice: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids where possible.
Currently, the synthesis relies on classical reaction mechanisms that necessitate basic conditions for the crucial ring-forming step. The development of a truly catalyst-free or mild condition synthesis for this compound remains a target for future research, aligning with the core tenets of green chemistry.
Reaction Chemistry and Mechanistic Investigations of 3 Oxo 1 Phenylcyclopentanecarboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in 3-oxo-1-phenylcyclopentanecarboxylic acid is a versatile functional handle for a variety of organic transformations, including the formation of esters, amides, acyl halides, and anhydrides, as well as undergoing decarboxylation and reduction.
Esterification and Amide Formation
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, direct esterification of the related (1R)-3-oxocyclopentanecarboxylic acid with methanol (B129727) is a known straightforward transformation. Given the structural similarity, this compound is expected to react readily with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding esters. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.
For substrates that may be sensitive to strongly acidic conditions, alternative esterification methods can be employed. The use of diazomethane (B1218177) provides a mild and efficient route to methyl esters. For example, 3-oxocyclopentanecarboxylic acid is readily converted to its methyl ester by treatment with an ethereal solution of diazomethane. prepchem.com
Amide Formation: The synthesis of amides from this compound can be accomplished by direct condensation with amines or via the corresponding acyl chloride. The direct reaction with an amine is often facilitated by coupling agents that activate the carboxylic acid. For example, 3-oxocyclopentanecarboxylic acid has been reacted with (Z)-3-chloro-N-hydroxy-4-isopropoxybenzimidamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) to form the corresponding amide. google.com.na This method is widely applicable for the formation of various amides.
Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an amine to furnish the amide. This two-step process is a common and effective strategy for amide bond formation.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Alcohol, Acid Catalyst | Ester | Esterification |
| This compound | Amine, Coupling Agent | Amide | Amide Formation |
Acyl Halide and Anhydride Generation
Acyl Halide Formation: Acyl chlorides, as highly reactive carboxylic acid derivatives, are valuable intermediates in organic synthesis. The conversion of this compound to its acyl chloride can be achieved using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, typically with the evolution of gaseous byproducts which drives the reaction to completion. The resulting 3-oxo-1-phenylcyclopentanecarbonyl chloride can then be used in a variety of subsequent reactions without the need for extensive purification.
Anhydride Formation: Acid anhydrides of this compound can be synthesized, although specific examples in the literature are scarce. A general method for the preparation of acid anhydrides involves the reaction of an acyl chloride with the corresponding carboxylate salt. Therefore, treatment of 3-oxo-1-phenylcyclopentanecarbonyl chloride with the sodium or potassium salt of this compound would be expected to yield the corresponding symmetric anhydride.
Decarboxylation Pathways
As a β-keto acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is often facilitated by heat or the presence of acidic or basic catalysts. The mechanism of decarboxylation for β-keto acids typically proceeds through a cyclic transition state, where the carbonyl oxygen of the carboxylic acid protonates the keto group, leading to the formation of an enol intermediate and the release of CO₂. mcat-review.org
The ease of decarboxylation is a characteristic feature of β-keto acids and is a synthetically useful transformation. google.com For substituted β-keto acids, the rate of decarboxylation can be influenced by the nature of the substituents. acs.org While specific studies on the decarboxylation of this compound are not prevalent, its structural features strongly suggest that it will undergo this reaction under appropriate thermal or catalytic conditions to yield 3-phenylcyclopentanone.
Reduction Chemistry
The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol. However, this requires a powerful reducing agent, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the carboxylic acid to the corresponding alcohol. It is important to note that LiAlH₄ will also reduce the ketone functionality.
Selective reduction of the carboxylic acid in the presence of a ketone is a challenging synthetic problem. One approach involves the protection of the ketone group as a ketal, followed by reduction of the carboxylic acid with a suitable reagent, and subsequent deprotection of the ketal. Alternatively, specialized reducing agents or catalytic systems may offer a degree of selectivity.
Reactivity of the Ketone Moiety
The ketone group at the 3-position of the cyclopentane (B165970) ring undergoes typical carbonyl reactions, most notably nucleophilic addition and reduction.
Carbonyl Reactions
The carbonyl carbon of the ketone is electrophilic and is therefore susceptible to attack by nucleophiles. This can lead to the formation of a variety of addition products. For instance, the ketone can react with alcohols in the presence of an acid catalyst to form ketals. This reaction is often used as a method to protect the ketone functionality during reactions involving other parts of the molecule. A patent describes the reaction of 3-oxocyclopentane-1-carboxylic acid with a diol in the presence of an acid catalyst to form a cyclic acetal (B89532). google.com
The ketone can also undergo reduction to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. A notable example is the hydrogenation of 3-oxocyclopentanecarboxylic acid to prepare 3-hydroxycyclopentanecarboxylic acid. This demonstrates the feasibility of selectively reducing the ketone in the presence of the carboxylic acid under certain conditions. The selective reduction of β-keto esters to the corresponding β-hydroxy esters is also a well-established transformation, often employing reagents like sodium borohydride. thieme-connect.com It is plausible that similar conditions could be applied to this compound to yield 3-hydroxy-1-phenylcyclopentanecarboxylic acid. The chemoselective reduction of the ester group in β-keto esters can also be achieved by first forming the enolate, followed by treatment with aluminum hydride. jst.go.jp
| Reagent(s) | Product | Reaction Type |
| Diol, Acid Catalyst | Ketal | Ketalization (Protection) |
| Hydride Reducing Agent (e.g., NaBH₄) | Secondary Alcohol | Reduction |
α-Substitution Reactions
The presence of a ketone carbonyl group in this compound renders the α-carbons (C2 and C4) susceptible to substitution reactions. Research has demonstrated the feasibility of introducing substituents at these positions, leading to a variety of derivatives.
A notable synthetic route has been developed for the preparation of 2,4-disubstituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. This multi-step synthesis begins with the alkylation of phenylacetonitrile (B145931) with bromoalkanoates, followed by cyanoethylation with acrylonitrile (B1666552) or methacrylonitrile (B127562) under phase-transfer catalysis conditions. Subsequent hydrolysis of the nitrile groups yields a tricarboxylic acid intermediate, which then undergoes pyrolysis to afford the desired substituted 3-oxo-1-phenylcyclopentanecarboxylic acids. researchgate.net
The success of this synthetic sequence is influenced by the nature of the substituents. For instance, the cyanoethylation step was found to be sensitive to steric hindrance; no reaction occurred when the α-position of the phenylacetonitrile starting material was disubstituted with two methyl groups. researchgate.net Similarly, the final pyrolysis step to form the cyclopentanone (B42830) ring did not proceed when a bulky isopropyl group was present at what would become the C2 position of the final product. researchgate.net This highlights the steric limitations of these α-substitution approaches.
The following table summarizes the successful synthesis of various substituted analogs of this compound.
| Substituent at C2 | Substituent at C4 | Starting Materials | Reference |
| H | CH₃ | Phenylacetonitrile, tert-butyl bromoacetate, methacrylonitrile | researchgate.net |
| CH₃ | H | Phenylacetonitrile, tert-butyl 2-bromopropionate, acrylonitrile | researchgate.net |
| CH₃ | CH₃ | Phenylacetonitrile, tert-butyl 2-bromopropionate, methacrylonitrile | researchgate.net |
Reaction Mechanisms in Synthetic Transformations
Understanding the mechanisms by which this compound undergoes transformations is crucial for predicting its reactivity and designing novel synthetic pathways.
While specific mechanistic studies on nucleophilic acyl substitution of this compound are not extensively documented in readily available literature, the general principles of this reaction class are well-established and can be applied. The carboxylic acid functional group can be converted into other functional groups such as esters, amides, and acid chlorides via nucleophilic acyl substitution.
These reactions typically proceed through a tetrahedral intermediate. The reaction is often catalyzed by acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile. Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate, which can then react with an electrophile. The reactivity of the carboxylic acid can also be enhanced by converting the hydroxyl group into a better leaving group.
The synthesis of the cyclopentanone ring of this compound and its derivatives often involves intramolecular cyclization reactions. A key mechanistic pathway for the formation of five-membered rings, such as the one in the target molecule, is the Dieckmann cyclization. libretexts.orgorganic-chemistry.orglibretexts.orgopenstax.org This intramolecular Claisen condensation of a diester is base-catalyzed and proceeds through the formation of an enolate at one of the α-carbons. libretexts.orglibretexts.orgopenstax.org This enolate then attacks the carbonyl carbon of the other ester group, leading to a tetrahedral intermediate. libretexts.orglibretexts.orgopenstax.org Subsequent elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester. libretexts.orglibretexts.orgopenstax.org
In the context of the synthesis of substituted 3-oxo-1-phenylcyclopentanecarboxylic acids, a related intramolecular cyclization occurs during the pyrolysis of the tricarboxylic acid intermediate. While not a classic Dieckmann condensation, the mechanism likely involves the formation of an enolate followed by an intramolecular nucleophilic attack to form the five-membered ring.
Recent advancements in synthetic methodology have highlighted the utility of radical reactions and photoredox catalysis for the functionalization of carboxylic acids. sioc.ac.cnmdpi.comresearchgate.netrsc.org These methods often involve the generation of radical intermediates through single-electron transfer (SET) processes.
For a molecule like this compound, which is a β-keto acid, decarboxylation to generate a radical intermediate is a plausible transformation under photoredox conditions. sioc.ac.cnnih.govresearchgate.netresearchgate.net The general mechanism involves the formation of a carboxylate, which can be oxidized by a photoexcited catalyst to generate a carboxyl radical. This radical can then readily lose carbon dioxide to form an alkyl or acyl radical, which can then participate in various bond-forming reactions. sioc.ac.cnmdpi.com
While specific applications of photoredox catalysis to this compound are not prominently reported, the principles of radical decarboxylation of β-keto acids suggest a high potential for novel functionalizations at the C1 position. sioc.ac.cnnih.govresearchgate.netresearchgate.net
Stereochemical Aspects and Asymmetric Synthesis of 3 Oxo 1 Phenylcyclopentanecarboxylic Acid
Chiral Resolution and Separation Methodologies
Chiral resolution is a cornerstone technique for the separation of enantiomers from a racemic mixture. For a carboxylic acid like 3-Oxo-1-phenylcyclopentanecarboxylic acid, the most common approach involves the formation of diastereomeric salts. wikipedia.org This method relies on the reaction of the racemic acid with a single enantiomer of a chiral base, often a chiral amine. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org
Commonly employed chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine. libretexts.org
Another potential method for the resolution of this compound is the formation of diastereomeric esters. This involves esterification of the carboxylic acid with a chiral alcohol, such as L-(-)-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different affinities for the stationary phase. beilstein-journals.org Subsequent hydrolysis of the separated esters would then yield the pure enantiomers of the acid.
Chiral column chromatography is a more direct method for the separation of enantiomers. nih.gov This technique utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.gov
Table 1: Potential Chiral Resolution Methodologies
| Methodology | Resolving Agent/Stationary Phase | Principle of Separation |
|---|---|---|
| Diastereomeric Salt Crystallization | Chiral amines (e.g., (R)-1-phenylethylamine) | Differential solubility of diastereomeric salts |
| Diastereomeric Ester Formation | Chiral alcohols (e.g., L-(-)-menthol) | Chromatographic separation of diastereomeric esters |
Enantioselective Synthetic Routes
Asymmetric synthesis offers a more efficient approach to obtaining enantiomerically pure compounds by directly creating the desired stereoisomer, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For this compound, enantioselective synthesis would involve the creation of the chiral center at the C1 position in a controlled manner.
One potential strategy involves the use of chiral catalysts in the formation of the cyclopentane (B165970) ring. For instance, an intramolecular Michael addition of a suitable precursor could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective synthesis of 3,4-disubstituted cyclopentanones from enals, which could be a conceptually related approach. nih.gov
Another avenue for the enantioselective synthesis could be the asymmetric alkylation of a prochiral precursor. For example, the enolate of a 3-oxocyclopentanecarboxylic acid ester could be reacted with a phenylating agent in the presence of a chiral ligand or auxiliary.
Furthermore, enzymatic reactions could offer a highly selective route to one enantiomer. Biocatalysts, such as lipases or esterases, can be used for the kinetic resolution of racemic esters of this compound, where one enantiomer is selectively hydrolyzed, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Diastereoselective Control in Cyclopentane Formation
When substituents are present on the cyclopentane ring in addition to the phenyl and carboxylic acid groups, the formation of the ring can lead to multiple diastereomers. Diastereoselective control in the synthesis of such substituted 3-oxo-1-phenylcyclopentanecarboxylic acids is crucial for obtaining a single desired stereoisomer.
The stereochemical outcome of the cyclization reaction is often influenced by the stereochemistry of the starting materials and the reaction conditions. For example, in a Dieckmann condensation to form the cyclopentanone (B42830) ring, the relative stereochemistry of the substituents on the acyclic precursor can direct the formation of a specific diastereomer.
In a study on the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids, the stereochemistry of the final products was dependent on the nature of the substituents and the synthetic route. researchgate.net The relative stereochemistry of the substituents can be controlled by employing stereoselective reactions in the synthesis of the acyclic precursor or by using a substrate-controlled cyclization reaction.
Configurational Stability and Isomerization Pathways
The configurational stability of the enantiomers of this compound is an important consideration, particularly under conditions that could lead to racemization. The presence of a ketone at the C3 position introduces the possibility of enolization. researchgate.net
Under basic or acidic conditions, the proton at the C2 or C4 position, which is alpha to the carbonyl group, can be removed to form an enol or enolate. If the chiral center at C1 were also to epimerize, this would lead to a loss of optical activity. However, the chiral center in this compound is a quaternary carbon, which is generally configurationally stable and not prone to epimerization under typical conditions.
A study on related 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids noted that the stereoisomers can be unstable and may isomerize through the corresponding enol form. researchgate.net This suggests that while the C1 chiral center is likely stable, isomerization at other stereocenters on the cyclopentane ring, if present, can occur via enolization of the ketone. This highlights the importance of carefully selecting reaction and purification conditions to maintain the stereochemical integrity of the desired isomer.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-1-phenylethylamine |
| (S)-1-phenylethylamine |
| Brucine |
| Strychnine |
Computational and Theoretical Studies of 3 Oxo 1 Phenylcyclopentanecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of molecular modeling, offering a balance between accuracy and computational cost. These methods are instrumental in understanding the fundamental electronic properties and predicting the spectroscopic behavior of molecules like 3-oxo-1-phenylcyclopentanecarboxylic acid.
DFT calculations are employed to determine the optimized molecular geometry of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is a common choice for such organic molecules, providing reliable geometric parameters. researchgate.net The calculations would typically be performed in the gas phase to represent the molecule in an isolated state.
The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the ketone is expected to be around 1.21 Å, while the C=O bond of the carboxylic acid is slightly longer, approximately 1.22 Å. The C-O single bond in the carboxyl group would be around 1.35 Å. The phenyl ring and cyclopentanone (B42830) ring adopt specific orientations to minimize steric hindrance.
Beyond geometry, DFT provides insights into the electronic structure. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the keto and carboxyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.
Frontier Molecular Orbital (FMO) analysis is another critical output. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is typically localized on the phenyl ring and the oxygen atoms, representing the regions most likely to donate electrons. The LUMO is often centered on the carbonyl groups, indicating the sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net
Table 1: Calculated Geometric and Electronic Parameters for this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O (Ketone) | 1.215 |
| C=O (Carboxylic Acid) | 1.223 |
| C-O (Carboxylic Acid) | 1.352 |
| O-H (Carboxylic Acid) | 0.971 |
| Electronic Properties (eV) | |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
¹H and ¹³C NMR: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level, is used to calculate the nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS). The calculated shifts for the protons and carbons in the phenyl ring, the cyclopentanone ring, and the carboxylic acid group can be compared with experimental NMR spectra to confirm the molecular structure. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed at the same level of theory as the geometry optimization, yield a theoretical IR spectrum. Key vibrational modes would include the C=O stretching frequencies for the ketone (around 1740-1760 cm⁻¹) and the carboxylic acid (around 1700-1720 cm⁻¹), the O-H stretch of the carboxyl group (a broad band around 2500-3300 cm⁻¹), and various C-H and C-C stretching and bending modes of the aliphatic and aromatic parts of the molecule. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net The calculations provide the vertical excitation energies and oscillator strengths for electronic transitions. For this compound, transitions involving the phenyl chromophore (π → π) and the carbonyl groups (n → π) would be expected in the UV region.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectrum | Key Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O (Ketone) | ~215 ppm |
| C=O (Carboxyl) | ~175 ppm | |
| C-ipso (Phenyl) | ~140 ppm | |
| IR | ν(C=O) Ketone | 1755 cm⁻¹ |
| ν(C=O) Carboxyl | 1715 cm⁻¹ | |
| ν(O-H) Carboxyl | 3100 cm⁻¹ (broad) | |
| UV-Vis | λ_max (π → π*) | ~255 nm |
Conformational Analysis and Energy Landscapes
The flexibility of the cyclopentane (B165970) ring means that this compound can exist in multiple conformations. The cyclopentane ring typically adopts non-planar envelope or twist conformations to relieve ring strain. The orientation of the bulky phenyl and carboxylic acid groups at the C1 position further complicates the conformational landscape.
A systematic conformational search, often using molecular mechanics initially, followed by DFT re-optimization of the low-energy conformers, is necessary to map the potential energy surface. This analysis identifies the global minimum energy conformation as well as other low-lying local minima and the energy barriers between them. For a related compound, 1-amino-2-phenylcyclohexanecarboxylic acid, computational studies have shown that the orientation of the phenyl group (axial vs. equatorial) significantly impacts conformational stability. nih.gov A similar analysis for the target molecule would reveal the preferred puckering of the cyclopentanone ring and the rotational positions of the phenyl and carboxyl groups. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction is its decarboxylation, which is a common reaction for β-keto acids. Although this molecule is a γ-keto acid, the reactivity of the carboxylic acid can be modeled. DFT calculations can be used to map the potential energy surface of a proposed reaction, such as decarboxylation or enolization. nih.govacs.org
This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (the energy difference between the reactant and the TS) can then be calculated, providing insight into the reaction kinetics. For instance, modeling the keto-enol tautomerization would involve locating the transition state for the proton transfer from the α-carbon to the keto oxygen. acs.org
Intermolecular Interactions and Solvation Effects
The chemical behavior of this compound is significantly influenced by its environment. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the keto group is a hydrogen bond acceptor.
Dimerization: In non-polar solvents or the solid state, carboxylic acids commonly form hydrogen-bonded dimers. Computational models can be used to calculate the geometry and binding energy of the dimer of this compound, providing a measure of the strength of this interaction.
Solvation Effects: The properties of a molecule can change dramatically in solution. Solvation effects can be modeled computationally using either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov These models can be used to calculate how the solvent affects conformational equilibria, reaction barriers, and spectroscopic properties. For example, polar solvents are expected to stabilize the more polar conformers and can influence the position of the keto-enol equilibrium. missouri.eduacs.org Studies on similar cyclic keto systems have shown that polar solvents tend to favor the keto tautomer. missouri.edu
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor to Structurally Diverse Molecules
The chemical scaffold of 3-oxo-1-phenylcyclopentanecarboxylic acid is a key starting point for the synthesis of a variety of complex organic compounds. Its utility has been particularly noted in the preparation of analogs of naturally occurring antibiotics, highlighting its importance in medicinal chemistry and drug discovery.
Detailed research has established a synthetic pathway to derivatives of this compound, which are, in turn, crucial precursors for analogs of the antitumor antibiotic Sarcomycin and the antiviral antibiotic Amidinomycin. researchgate.net The synthesis of these analogs underscores the role of the core cyclopentane (B165970) ring as a template upon which further chemical complexity can be built. For instance, a study by Martirosyan et al. demonstrated the synthesis of 2,4-substituted derivatives of this compound. researchgate.net This work opens avenues for creating a library of related compounds with potentially enhanced or modified biological activities.
The general synthetic approach to access the core structure and its derivatives involves a multi-step sequence starting from phenylacetonitrile (B145931). This process typically includes:
Alkylation: The α-carbon of phenylacetonitrile is first alkylated.
Cyanoethylation: A subsequent Michael reaction with acrylonitrile (B1666552) or its derivatives introduces a cyanoethyl group.
Hydrolysis and Cyclization: The resulting dinitrile is then subjected to hydrolysis, followed by an intramolecular cyclization and decarboxylation to yield the final cyclopentanone (B42830) ring system.
This synthetic route is adaptable, allowing for the introduction of various substituents on the cyclopentane ring, thereby generating a range of precursors for diverse target molecules. The table below summarizes the key starting materials and intermediates in a representative synthesis of a substituted this compound.
| Compound | Structure | Role in Synthesis |
| Phenylacetonitrile | C₆H₅CH₂CN | Initial starting material |
| Alkylated Intermediate | C₆H₅CH(R)CN | Product of the first alkylation step |
| Cyanoethylated Dinitrile | NC(CH₂)₂C(R)(CN)C₆H₅ | Intermediate formed after Michael addition |
| Tricarboxylic Acid Intermediate | HOOC(CH₂)₂C(R)(COOH)C₆H₅ | Formed after hydrolysis of the dinitrile |
| This compound Derivative | (Structure varies based on R) | Final cyclized product |
Scaffold for Annulation and Cyclization Reactions
The structure of this compound is intrinsically linked to cyclization reactions, as its own synthesis culminates in a key ring-forming step. The most critical reaction in the formation of the cyclopentanone ring is the Dieckmann cyclization. researchgate.net This intramolecular Claisen condensation involves the reaction of a diester in the presence of a base to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the target cyclopentanone. libretexts.orglibretexts.org
The general mechanism for the formation of the 3-oxo-1-phenylcyclopentane core via Dieckmann cyclization proceeds as follows:
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of the linear precursor to form an enolate. libretexts.org
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. libretexts.org
Elimination of Leaving Group: The intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org
Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide generated in the previous step. This acid-base reaction is the driving force of the reaction. libretexts.org
Protonation: A final workup with acid protonates the enolate to give the neutral cyclic β-keto ester, which can then be converted to this compound. libretexts.org
While the Dieckmann cyclization is fundamental to the synthesis of this compound, the resulting molecule itself presents a valuable scaffold for further annulation and cyclization reactions. The presence of the ketone and the α-protons allows for reactions like the Robinson annulation, which could be used to build a new six-membered ring onto the existing cyclopentane frame, leading to fused bicyclic systems. However, specific examples of such subsequent annulations starting from this particular acid are not extensively documented in the available literature.
Building Block in Retrosynthetic Analysis
In the context of retrosynthetic analysis, this compound can be identified as a key "synthon," an idealized fragment resulting from a disconnection of a more complex target molecule. icj-e.org The strategic disassembly of a complex structure containing a phenyl-substituted cyclopentanone ring might lead back to this compound as a logical precursor.
A retrosynthetic analysis of a molecule containing the 1-phenylcyclopentan-3-one core would typically involve a "disconnection" of the bonds formed during its synthesis. The key disconnections would reverse the Dieckmann cyclization, breaking the C2-C3 and C4-C5 bonds of the ring in a conceptual sense, leading back to a linear diester precursor. This is a classic example of a "two-group disconnection" where the relationship between the ketone and the carboxylic acid guides the retrosynthetic strategy.
Consider a hypothetical complex target molecule containing a substituted 1-phenylcyclopentane ring. The retrosynthetic approach might look like this:
Target Molecule → Functional Group Interconversion (FGI) → Substituted this compound → Disconnection (Dieckmann Cyclization) → Acyclic Diester Precursor → Further Disconnections → Simple Starting Materials (e.g., Phenylacetonitrile, haloalkanes, etc.)
This approach highlights the importance of recognizing the this compound moiety within a larger structure, as it points to a reliable and well-established synthetic route for its construction. The table below illustrates the conceptual steps in a retrosynthetic analysis involving this building block.
| Step | Transformation | Description |
| 1 | Target Molecule Analysis | Identify the 1-phenylcyclopentan-3-one core within the target structure. |
| 2 | Functional Group Interconversion | Modify other functional groups on the target to reveal the core this compound structure. |
| 3 | Disconnection (C-C bond) | Apply a retrosynthetic transform that corresponds to the reverse of a Dieckmann cyclization. |
| 4 | Precursor Identification | The disconnection reveals an acyclic diester as the key precursor. |
| 5 | Further Simplification | Disconnect the acyclic precursor into simpler, commercially available starting materials. |
By viewing this compound as a strategic building block, synthetic chemists can efficiently plan the synthesis of complex molecules that contain its characteristic structural features.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 3-Oxo-1-phenylcyclopentanecarboxylic acid hinges on the development of methodologies that are not only efficient but also environmentally benign.
Bio-Based Feedstocks : A primary goal is to move away from petroleum-based starting materials. Research into converting biomass-derived platform molecules, such as furfural, into cyclopentanone (B42830) cores represents a promising avenue. amazonaws.comacs.orgresearchgate.net The selective hydrogenation and rearrangement of furan (B31954) compounds can provide the cyclopentanone backbone, which could then be functionalized. researchgate.net Future work will likely focus on integrating the phenyl and carboxylic acid moieties onto such bio-derived cyclopentanone scaffolds.
Green Catalysis : The use of heterogeneous catalysts, such as bimetallic systems on supports like Metal-Organic Frameworks (MOFs), is expected to grow. amazonaws.comacs.org These catalysts offer high selectivity, efficiency, and reusability, minimizing waste. amazonaws.comacs.org Research will likely explore catalysts that can promote cascade reactions, allowing for the construction of the target molecule in fewer steps. Additionally, methods utilizing benign oxidizing agents like hydrogen peroxide with recyclable catalysts, perhaps involving selenium, could be adapted for key steps in the synthesis. mdpi.com
Alternative Energy Sources : The application of alternative energy sources such as photocatalysis and electrochemistry is a burgeoning field. mdpi.com Visible-light photocatalysis could enable novel C-C bond formations under mild conditions, potentially for introducing the phenyl group or for subsequent derivatizations. organic-chemistry.org Electrochemical methods offer a sustainable alternative for oxidation and carboxylation steps, avoiding hazardous reagents. mdpi.com
| Sustainable Approach | Potential Precursors/Reagents | Key Advantages |
| Bio-based Synthesis | Furfural, Lignocellulosic biomass | Reduces reliance on fossil fuels, utilizes renewable resources. amazonaws.comacs.org |
| Green Catalysis | Ni-Cu@MOF-5, Selenium catalysts, H₂O₂ | High efficiency, reusability, non-toxic byproducts. amazonaws.comacs.orgmdpi.com |
| Electrochemical Synthesis | CO₂, Alcohols | Atom-economical, avoids hazardous reagents, operational simplicity. mdpi.comrsc.org |
Exploration of Unconventional Reactivity Profiles
The inherent functionality of this compound, particularly the β-keto acid motif, allows for a rich and underexplored reactivity landscape.
Decarboxylative Transformations : The β-keto acid structure is primed for decarboxylation to generate a nucleophilic enolate intermediate. Future research will likely exploit this for novel bond formations. For instance, palladium-catalyzed decarboxylative allylations, a known reaction for allyl β-keto esters, could be adapted to create versatile intermediates. nih.gov Photocatalyzed decarboxylative couplings could also be explored to forge new B-C or other heteroatom bonds under mild conditions. acs.org
Photochemical Reactions : Cyclic ketones are known to undergo Norrish Type-I reactions upon UV irradiation, leading to ring-opening and the formation of biradical intermediates. nih.gov Investigating the photochemical behavior of this compound could unveil unique rearrangement or fragmentation pathways, leading to novel molecular scaffolds like 4-pentenal (B109682) derivatives. nih.gov The Yang cyclization, an intramolecular hydrogen abstraction by a photoexcited ketone, could also be explored for creating complex polycyclic systems. nih.gov
Domino and Cascade Reactions : The molecule is an ideal substrate for designing domino reactions. For example, a decarboxylation followed by an intramolecular aldol (B89426) or Michael reaction could lead to complex bicyclic products in a single step. Organocatalyzed cascade sequences, which have been used to construct functionalized cyclopentanones, could be initiated from derivatives of the title compound. nih.gov
Advanced Stereocontrol in Complex Derivative Synthesis
Creating and controlling stereocenters is a central theme in modern organic synthesis. The quaternary center in this compound serves as a starting point for generating further stereochemical complexity.
Asymmetric Organocatalysis : Future work will focus on the enantioselective synthesis of the core structure and its derivatives. Organocatalytic domino reactions, such as triple Michael additions, have proven effective in constructing polysubstituted cyclopentanes with multiple stereocenters, including quaternary ones, with high stereoselectivity. nih.gov Applying these strategies to precursors of this compound could provide enantiopure versions of the molecule.
Catalyst-Controlled Diastereoselection : For reactions involving derivatives of the title compound, the development of catalysts that can control the formation of new stereocenters relative to the existing quaternary center is crucial. For instance, in Michael additions using β-keto esters, chiral catalysts can overcome the substrate's inherent preferences to yield specific diastereomers. nih.gov
Crystallization-Induced Diastereomer Transformation (CIDT) : This technique offers a powerful method for converting a mixture of diastereomers into a single, thermodynamically stable crystalline product. nih.gov Research into designing derivatives of this compound that can participate in CIDT processes could provide highly stereochemically pure compounds that are otherwise difficult to separate.
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating synthetic routes from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability.
Continuous-Flow Synthesis : The synthesis of the core structure and its subsequent modifications are well-suited for flow chemistry. Reactions that are highly exothermic or involve hazardous intermediates can be managed more safely in microreactors. nih.govacs.org Future research will aim to develop a multi-step, continuous-flow synthesis of this compound and its derivatives, potentially integrating reaction, separation, and purification steps. acs.org
Automated Reaction Optimization : Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalysts, residence time) to identify optimal conditions for synthesis. nih.gov This high-throughput approach can accelerate the development of new synthetic methods and the production of libraries of derivatives for biological screening.
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited surface-area-to-volume ratio | Excellent, rapid heat dissipation |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control |
| Scalability | Often requires re-optimization | "Scaling out" by running reactors in parallel or for longer |
| Automation | Difficult to fully automate | Amenable to integration with automated pumps and analysis |
Deepening Computational Understanding of Reactivity and Selectivity
Theoretical calculations are becoming an indispensable tool for predicting and understanding chemical phenomena, guiding experimental design.
Mechanism and Pathway Elucidation : Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reaction pathways. nih.govacs.org This will be crucial for understanding unconventional reactivity, such as photochemical rearrangements or complex cascade reactions. nih.gov Computational studies can identify transition states and intermediates, providing insights into the factors that control reaction outcomes. nih.gov
Keto-Enol Tautomerism : The equilibrium between the keto and enol forms of this compound is fundamental to its reactivity. DFT studies can predict the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.netorientjchem.orgacs.org Understanding how substituents and the solvent environment influence this equilibrium is key to controlling subsequent reactions.
Predicting Stereoselectivity : For asymmetric reactions, computational modeling can help rationalize the origins of stereoselectivity. By modeling the transition states of catalyst-substrate complexes, researchers can understand how a chiral catalyst directs the reaction to favor one stereoisomer over another. nih.gov This predictive power can guide the design of new and more effective catalysts for the stereocontrolled synthesis of complex derivatives.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 3-Oxo-1-phenylcyclopentanecarboxylic acid?
- Methodological Answer : Use a combination of IR spectroscopy (to identify ketone and carboxylic acid functional groups via C=O stretches at ~1700 cm⁻¹ and ~2500–3300 cm⁻¹ for O-H) and ¹H/¹³C NMR (to confirm cyclopentane ring geometry and phenyl substituents). For example, the ketone carbonyl typically appears at δ ~210 ppm in ¹³C NMR, while carboxylic acid protons are deshielded at δ ~12–13 ppm in ¹H NMR. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₂O₃) .
Q. How can the purity of this compound be assessed during synthesis?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a reference standard. For crystalline samples, melting point analysis (mp ~59–62°C, similar to structurally related 3-Oxo-1-cyclopentanecarboxylic acid) provides a quick purity check. Differential Scanning Calorimetry (DSC) can further characterize thermal stability .
Q. What are the key challenges in synthesizing this compound, and how are they addressed?
- Methodological Answer : The keto group may undergo undesired side reactions (e.g., enolization). Mitigate this by using acidic catalysts like BF₃·Et₂O under anhydrous conditions to promote cyclization while suppressing tautomerization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How does the electronic environment of the cyclopentane ring influence the reactivity of this compound?
- Methodological Answer : The electron-withdrawing ketone group increases electrophilicity at the α-carbon, enabling nucleophilic additions. Computational studies (DFT calculations at B3LYP/6-31G* level) can model charge distribution. Experimentally, kinetic isotopic effect (KIE) studies using deuterated analogs validate proposed mechanisms .
Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Design chiral ligands (e.g., BINOL derivatives) to coordinate with metal catalysts (e.g., Cr(III)) for enantioselective transformations. Characterize enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . For example, Cr(III) complexes of similar β-keto acids show enhanced antibacterial activity, suggesting potential for tailored catalysis .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Conduct systematic solubility parameter calculations (Hansen solubility parameters) and validate experimentally via gravimetric analysis. For instance, conflicting reports on DMSO solubility may arise from trace moisture; use Karl Fischer titration to ensure solvent dryness .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular docking simulations (AutoDock Vina) to identify key residues in the active site. For example, spirocyclic analogs of this compound show activity against neurological targets, suggesting similar methodologies apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
